Methyl 6-fluoro-2-formyl-3-hydroxybenzoate
Description
Methyl 6-fluoro-2-formyl-3-hydroxybenzoate is a multifunctional aromatic compound. Its molecular structure combines several key functional groups that make it a versatile precursor in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1427373-40-7 |
| Molecular Formula | C₉H₇FO₄ |
| Molecular Weight | 198.15 g/mol |
Note: Physical properties can vary based on purity and experimental conditions.
The subject compound belongs to two important classes of organic molecules: fluorinated aromatic esters and salicylaldehyde (B1680747) derivatives.
Fluorinated Aromatic Esters: The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cn Fluorine's high electronegativity and relatively small size can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.commdpi.com This makes fluorinated compounds, including aromatic esters, highly sought after in medicinal chemistry and materials science. tandfonline.comcas.cn The presence of fluorine can influence the reactivity of the aromatic ring and the ester group, providing unique pathways for further chemical modifications. ucd.ie
Salicylaldehyde Derivatives: Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are characterized by a hydroxyl group positioned ortho to a formyl group on a benzene (B151609) ring. researchgate.net This arrangement allows for a wide range of chemical transformations, making them valuable building blocks for synthesizing heterocyclic compounds and other complex scaffolds. researchgate.netrsc.org Salicylaldehydes are considered "privileged synthons" in multicomponent reactions, which are efficient processes for creating molecular diversity. researchgate.net The dual functionality of the hydroxyl and aldehyde groups is key to their utility in producing pharmaceuticals and other high-value chemicals. researchgate.netnih.gov
This compound combines the beneficial electronic properties of a fluorinated ring with the versatile reactivity of a salicylaldehyde derivative, making it a potent tool for synthetic chemists.
The term "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of ligands for multiple biological targets. nih.govufrj.br While this compound is more of a versatile building block than a complete privileged scaffold itself, its core structure is instrumental in constructing such scaffolds.
Its utility lies in its capacity to undergo various chemical reactions at its different functional groups. For instance:
The aldehyde group is a reactive site for condensation reactions, reductive aminations, and the formation of various heterocyclic rings.
The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, enabling further substitution on the aromatic ring.
The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides.
This multifunctionality allows for the systematic and controlled construction of complex molecules, including those with potential therapeutic applications. The strategic placement of the fluorine atom can enhance the pharmacological properties of the resulting compounds. mdpi.com
The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound reported in the 19th century. nih.gov However, it wasn't until the mid-20th century that the unique properties imparted by fluorine were widely recognized and exploited in medicinal chemistry and materials science. tandfonline.comniscpr.res.in The introduction of the first fluorinated corticosteroid in 1954 marked a turning point, leading to a surge in the development of fluorinated drugs. mdpi.comnih.gov
Early methods for creating fluorinated aromatic compounds included the Schiemann reaction, which uses diazonium salts. nih.gov Over the decades, the toolkit for fluorination has expanded dramatically, with the development of safer and more selective fluorinating agents and new catalytic methods. cas.cnnumberanalytics.commdpi.comresearchgate.net
Emerging Research Trajectories:
Sustainable Chemistry: There is a growing focus on developing more environmentally friendly fluorination methods. This includes the use of catalysts to reduce waste, exploring electrochemical synthesis, and designing recyclable fluorinating agents. numberanalytics.com
Late-Stage Fluorination: A significant trend is the development of methods to introduce fluorine atoms into complex molecules at a late stage of the synthesis. This allows for the rapid creation of libraries of fluorinated analogues of biologically active compounds.
New Fluorinating Reagents: Research continues into novel reagents that offer greater selectivity and functional group tolerance, making the synthesis of complex fluorinated molecules more efficient. mdpi.commdpi.com
Applications in Materials Science: Fluorinated benzoates and related compounds are being explored for applications in liquid crystals, polymers, and advanced coatings, where the unique properties of fluorine can be leveraged. cas.cnscispace.com
The trajectory of organofluorine chemistry points towards more precise, efficient, and sustainable methods for creating novel molecules. numberanalytics.com As a pre-functionalized building block, this compound is well-positioned to contribute to these advancements, enabling the synthesis of next-generation pharmaceuticals, agrochemicals, and materials. cas.cncas.cn
Properties
IUPAC Name |
methyl 6-fluoro-2-formyl-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPGJLOGOKKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Strategies for the Production of Methyl 6-fluoro-2-formyl-3-hydroxybenzoate
The synthesis of this compound, a polysubstituted aromatic compound, requires precise control over the introduction of each functional group to achieve the desired regiochemistry. Advanced synthetic strategies are employed to navigate the challenges posed by the directing effects of the existing substituents on the benzene (B151609) ring.
Chemo- and Regioselective Formylation Reactions (e.g., Casnati–Skattebøl Reaction Analogues)
The introduction of a formyl group onto a phenolic substrate is a critical step in the synthesis of the target molecule. Due to the presence of a hydroxyl group, ortho-formylation is the desired transformation. The Casnati–Skattebøl reaction and its analogues are particularly well-suited for this purpose, offering high regioselectivity for the position ortho to a hydroxyl group. synarchive.comresearchgate.netwikipedia.org
The reaction typically involves the in-situ formation of a magnesium phenoxide, which then reacts with paraformaldehyde. mdma.ch The magnesium ion is believed to coordinate with both the phenoxide oxygen and the formaldehyde, facilitating the ortho-selective attack. mdma.ch In the context of a precursor to this compound, such as a methyl 4-fluoro-3-hydroxybenzoate, the hydroxyl group would direct the formylation to the C2 position. The fluorine atom at C6 and the ester group at C1 would also influence the electron density of the ring, but the directing effect of the hydroxyl group is generally dominant in this type of reaction.
Alternative formylation methods include the Duff reaction, which uses hexamine as the formylating agent, and the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride. wikipedia.orgwikipedia.org However, these reactions can sometimes lead to mixtures of isomers or require harsher conditions, making the Casnati–Skattebøl approach often preferable for achieving high regioselectivity in complex syntheses. The choice of formylation agent and reaction conditions is crucial for maximizing the yield of the desired 2-formyl isomer. researchgate.net
| Reaction | Formylating Agent | Typical Conditions | Selectivity |
|---|---|---|---|
| Casnati–Skattebøl Reaction | Paraformaldehyde, MgCl2, Triethylamine (B128534) | Reflux in THF or acetonitrile | High ortho-selectivity |
| Duff Reaction | Hexamine, acid (e.g., boric acid, glycerol) | Heated, often in glycerol (B35011) or acetic acid | Ortho- and para-selectivity, can be substrate-dependent |
| Vilsmeier-Haack Reaction | DMF or other amide, POCl3 | Often at room temperature or slightly elevated | Generally para to activating groups, but can be ortho |
Esterification and Functional Group Interconversion Pathways
The methyl ester group in the target molecule is typically introduced through the esterification of the corresponding carboxylic acid, 6-fluoro-2-formyl-3-hydroxybenzoic acid. This reaction is commonly carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
Functional group interconversions can also be a key part of the synthetic strategy. For example, it might be advantageous to perform the formylation or fluorination on a molecule where the carboxylic acid is protected as a different ester or another functional group that can be later converted to the methyl ester. This can prevent unwanted side reactions and may improve the yield and selectivity of the key steps. The hydrolysis of a nitrile or the oxidation of a benzyl (B1604629) group are other examples of functional group interconversions that could be employed in a synthetic route to the carboxylic acid precursor.
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions to improve yields and selectivity. This involves studying the reaction kinetics, thermodynamic driving forces, and the role of catalysts.
Reaction Kinetics and Thermodynamic Considerations
The formylation and fluorination reactions are typically electrophilic aromatic substitutions, and their kinetics are influenced by several factors. The rate of these reactions is dependent on the concentration of the electrophile and the nucleophilicity of the aromatic ring. The electron-donating hydroxyl group increases the electron density of the ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack. Conversely, the electron-withdrawing formyl and ester groups decrease the ring's nucleophilicity.
| Factor | Effect on Kinetics | Effect on Thermodynamics |
|---|---|---|
| Temperature | Increases reaction rate | Can affect the position of equilibrium |
| Catalyst Concentration | Increases reaction rate | Does not affect the overall thermodynamics |
| Substituent Effects | Electron-donating groups increase rate; electron-withdrawing groups decrease rate | Can influence the stability of products and intermediates |
| Solvent | Can influence reaction rates through polarity and solvation effects | Can affect the position of equilibrium |
Catalyst Development and Optimization for Enhanced Yields and Selectivity
Catalysts play a pivotal role in achieving high yields and, most importantly, the desired regioselectivity in the synthesis of this compound.
In the Casnati–Skattebøl formylation, the magnesium chloride and triethylamine system is crucial for the generation of the active magnesium phenoxide. mdma.ch Optimization of the stoichiometry of these reagents and the choice of solvent are key to maximizing the yield of the ortho-formylated product. Research in this area focuses on developing milder and more efficient base systems to avoid side reactions.
For electrophilic fluorination, the development of new fluorinating agents with tailored reactivity and selectivity is an active area of research. ref.ac.uk The choice of catalyst can influence the regiochemical outcome of the fluorination. For instance, the use of Lewis acids can enhance the electrophilicity of the fluorinating agent and may alter the directing effects of the existing substituents. Optimization of the reaction conditions, including the solvent and temperature, is essential to control the selectivity and prevent over-fluorination or side reactions. researchgate.net In nucleophilic fluorination, the development of efficient catalyst systems, such as those based on copper or palladium, can facilitate the displacement of leaving groups under milder conditions. nih.gov
| Transformation | Catalyst System | Role of Catalyst |
|---|---|---|
| Ortho-Formylation (Casnati–Skattebøl) | MgCl2/Triethylamine | Forms the active magnesium phenoxide intermediate, directing ortho-selectivity. |
| Electrophilic Fluorination | Lewis Acids (e.g., BF3·OEt2) | Can enhance the electrophilicity of the fluorinating agent (e.g., Selectfluor). |
| Nucleophilic Fluorination (SNAr) | Copper or Palladium complexes | Facilitates the displacement of a leaving group with fluoride. |
| Esterification | Strong Brønsted Acids (e.g., H2SO4) | Protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. |
Chemical Reactivity and Derivatization Pathways of this compound
The chemical behavior of this compound is dictated by the interplay of its four distinct functional groups on the aromatic ring: a fluorine atom, a formyl group, a hydroxyl group, and a methyl ester group. The electronic properties of these substituents, being a mix of activating and deactivating groups, create a nuanced reactivity profile for the molecule.
Electrophilic Aromatic Substitution (EAS)
The susceptibility of the benzene ring in this compound to electrophilic attack is influenced by the combined directing effects of its substituents. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. quora.commsu.edu Conversely, the formyl (-CHO) and methyl ester (-COOCH₃) groups are deactivating, meta-directing groups because they withdraw electron density from the ring. fiveable.melibretexts.org The fluorine atom (-F) exhibits a dual role; it is deactivating due to its inductive electron withdrawal but is ortho, para-directing due to resonance effects. msu.edulibretexts.org
Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| -OH | 3 | Activating | ortho, para |
| -CHO | 2 | Deactivating | meta |
| -COOCH₃ | 1 | Deactivating | meta |
| -F | 6 | Deactivating | ortho, para |
Nucleophilic Aromatic Substitution (NAS)
The presence of electron-withdrawing groups and a halogen substituent makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com The fluorine atom can act as a leaving group in such reactions. The reaction is facilitated by the electron-withdrawing nature of the formyl and ester groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com Nucleophilic attack is particularly favored at positions ortho and para to strong electron-withdrawing groups. masterorganicchemistry.com
The formyl and methyl ester groups of this compound can undergo a variety of oxidation and reduction reactions.
Oxidation
The formyl group is readily oxidized to a carboxylic acid under mild conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be employed. The phenolic hydroxyl group may require protection to prevent its oxidation. nih.gov The Dakin reaction, which uses alkaline hydrogen peroxide, could potentially oxidize the aldehyde to a phenol (B47542), though the presence of other substituents may lead to a complex mixture of products. google.com
Reduction
Selective reduction of the formyl and ester groups is a key transformation. The formyl group can be selectively reduced to a primary alcohol in the presence of the ester using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netbeilstein-journals.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester to their corresponding alcohols. harvard.edu
To achieve the partial reduction of the ester to an aldehyde, specialized reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures are typically required. chemistrysteps.com
Table 2: Potential Oxidation and Reduction Reactions
| Functional Group | Reagent | Product |
| Formyl (-CHO) | KMnO₄ | Carboxylic Acid (-COOH) |
| Formyl (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |
| Ester (-COOCH₃) | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Both Formyl and Ester | LiAlH₄ | Diol |
The phenolic hydroxyl group is a versatile site for chemical modification, primarily through reactions like etherification and esterification.
Etherification
The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the phenol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This reaction is a common strategy to introduce a variety of alkyl or aryl groups. ambeed.comgoogle.com
Esterification
Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation can be used to introduce various acyl groups, potentially altering the biological activity of the molecule. It is important to control the reaction conditions to avoid competing reactions with the existing methyl ester. magtech.com.cngoogle.com
The synthesis of structural analogues and derivatives of this compound can be achieved through various synthetic strategies. One approach involves the modification of the existing functional groups, as discussed in the preceding sections. For instance, the formyl group can be a precursor for the synthesis of imines, oximes, or cyanohydrins.
Another strategy involves building the molecule from simpler precursors, allowing for the introduction of different substituents on the aromatic ring. For example, starting with a different fluorinated phenol and introducing the formyl and ester groups through established synthetic methods would lead to a variety of analogues.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several green approaches can be considered.
The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. Replacing traditional solvents with greener alternatives is a key aspect of green chemistry. mdpi.comresearchgate.netnih.gov
Environmentally Benign Solvents
For the various transformations discussed, solvents such as water, ethanol, or supercritical carbon dioxide could be explored as replacements for chlorinated or other volatile organic compounds. nih.govresearchgate.net The suitability of these solvents would depend on the specific reaction conditions and the solubility of the reactants.
Table 3: Potential Green Solvents for Synthetic Transformations
| Reaction Type | Conventional Solvent | Potential Green Alternative |
| Etherification | Dimethylformamide (DMF) | Water, Ethanol |
| Reduction | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Oxidation | Dichloromethane (DCM) | Ethyl acetate |
Environmentally Benign Reagents
The choice of reagents also plays a crucial role in the greenness of a synthesis. Catalytic methods are preferred over stoichiometric ones as they reduce waste. researchgate.net For instance, using catalytic amounts of a reusable acid or base for esterification or etherification reactions would be a greener approach. In oxidation reactions, using molecular oxygen or hydrogen peroxide as the oxidant with a suitable catalyst would be preferable to heavy metal-based oxidizing agents.
Energy-Efficient Synthetic Routes
Limited information is publicly available regarding specific energy-efficient synthetic routes for this compound. While various synthetic methodologies exist for fluorinated and formylated benzoic acid derivatives, research explicitly detailing energy-saving approaches for this particular compound is not extensively documented in readily accessible scientific literature.
The development of energy-efficient synthetic pathways is a key area of green chemistry, aiming to reduce energy consumption, minimize waste, and utilize milder reaction conditions. For a molecule like this compound, this could involve several theoretical approaches:
Catalytic Methods: Employing highly efficient catalysts could enable the use of lower temperatures and pressures, thereby reducing energy input. This might include metal-catalyzed C-H activation/functionalization to introduce the formyl group or novel fluorination reagents that operate under mild conditions.
One-Pot Syntheses: Designing a synthetic sequence where multiple reaction steps are performed in a single reactor without isolating intermediates can save significant energy by eliminating the need for multiple heating/cooling cycles and purification steps.
However, without specific published research on this compound, the application of these principles remains speculative for this compound. Detailed research findings and data tables pertaining to its energy-efficient synthesis are not currently available.
Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton, carbon, and fluorine resonances.
High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Resonance Assignment
¹H NMR: A standard ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl ester protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electronic effects of the substituents (fluoro, formyl, hydroxyl, and methyl ester groups). Coupling constants (J) between the aromatic protons and between the protons and the fluorine atom (J-coupling) would provide crucial information about their relative positions on the aromatic ring.
¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the ester carbonyl, the aldehyde carbonyl, and the methyl carbon. The chemical shifts would be indicative of the local electronic environment of each carbon nucleus.
¹⁹F NMR: ¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom. Its chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) would further confirm the substitution pattern on the benzene (B151609) ring.
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity
To establish the precise connectivity of the atoms, a series of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation, such as the spatial relationship between the aldehyde proton and the adjacent aromatic proton.
Solid-State NMR for Crystalline and Amorphous Forms
Should the compound be analyzed in its solid state, solid-state NMR (ssNMR) could provide information on its crystalline packing, polymorphism, and the presence of different amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl 6-fluoro-2-formyl-3-hydroxybenzoate would be expected to show characteristic absorption bands for:
O-H stretch: A broad band for the hydroxyl group.
C-H stretches: Signals for the aromatic and methyl C-H bonds.
C=O stretches: Distinct, strong absorption bands for the aldehyde and ester carbonyl groups at different frequencies.
C=C stretches: Bands corresponding to the aromatic ring vibrations.
C-O stretches: Signals for the ester and phenol (B47542) C-O bonds.
C-F stretch: A characteristic absorption for the carbon-fluorine bond.
Raman Spectroscopy (FT-Raman)
Raman spectroscopy would provide complementary vibrational information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The Raman spectrum would also be useful for identifying the aromatic ring vibrations and the C=O stretching modes.
Without experimental data, any presentation of tables with specific chemical shifts, coupling constants, or vibrational frequencies would be purely speculative and scientifically unsound. The acquisition and publication of such data by researchers would be necessary to complete a detailed analysis as outlined.
X-ray Crystallography for Definitive Solid-State Structure Determination
Powder X-ray Diffraction for Polymorphism and Crystal Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the compound is used. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phase.
PXRD is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. By analyzing the PXRD pattern of a bulk sample of this compound, one could determine its phase purity and identify the presence of any polymorphic forms or amorphous content. The technique is crucial in materials science and pharmaceutical development where the specific crystalline form of a compound can significantly impact its properties and performance.
Computational Chemistry and Theoretical Investigations of Methyl 6 Fluoro 2 Formyl 3 Hydroxybenzoate
Quantum Mechanical Calculations for Geometry Optimization and Electronic Structure
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and understanding the distribution of electrons (electronic structure).
Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.netresearchgate.net It is frequently used for geometry optimization and frequency calculations. researchgate.net
The choice of basis set is critical for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (d,p) allows for a more accurate description of bonding in non-spherical atomic environments, which is essential for a molecule with multiple functional groups like Methyl 6-fluoro-2-formyl-3-hydroxybenzoate. The combination of the B3LYP functional with a basis set like 6-311++G(d,p) is often effective for predicting the geometric and vibrational properties of organic molecules. researchgate.net
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the electron-electron repulsion. While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of the results. researchgate.net
Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2), are built upon the HF solution to include electron correlation. These methods offer higher accuracy but come with a significantly greater computational expense. For a molecule of this size, DFT methods like B3LYP often provide a more practical and sufficiently accurate alternative to post-HF calculations for many properties. researchgate.net Comparing results from DFT and HF calculations can provide a comprehensive understanding of the molecule's electronic structure. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely centered on the electron-withdrawing formyl and ester groups.
Table 1: Calculated Frontier Orbital Energies and Properties
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |
Note: These are illustrative values typical for similar aromatic compounds and would be precisely determined through DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net
Blue Regions : Indicate positive electrostatic potential, deficient in electrons. These areas are prone to nucleophilic attack. researchgate.net
Green Regions : Represent neutral or zero potential areas. researchgate.net
For this compound, the MEP map would likely show significant negative potential (red) around the oxygen atoms of the hydroxyl, formyl, and ester groups, as well as the fluorine atom, making them the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogen of the formyl group would exhibit positive potential (blue), identifying them as sites for nucleophilic attack. researchgate.net
Prediction of Chemical Reactivity Parameters (e.g., Fukui Functions, Electrophilicity Index, Chemical Hardness)
Conceptual DFT provides a set of parameters that quantify the global and local reactivity of a molecule. researchgate.net These descriptors are calculated using the energies of the frontier orbitals.
Chemical Hardness (η) : Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Fukui Function (f(r)) : A local reactivity descriptor that identifies which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov It helps pinpoint the reactivity of specific sites, complementing the information from MEP maps. researchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Formula | Illustrative Value | Chemical Significance |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV | High value indicates high stability and low reactivity. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 eV | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 4.01 eV | Indicates the molecule's capacity to accept electrons. |
Note: Values are calculated based on the illustrative HOMO/LUMO energies in Table 1.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The presence of multiple functional groups capable of acting as hydrogen bond donors (hydroxyl) and acceptors (formyl oxygen, ester oxygen, fluorine) suggests that intramolecular interactions play a key role in determining the preferred conformation of this compound.
A significant intramolecular hydrogen bond is expected to form between the hydroxyl group at position 3 and the adjacent formyl group's oxygen atom at position 2 (O-H···O=C). This type of interaction is common in ortho-substituted phenols and would stabilize a planar conformation of the molecule.
Furthermore, the fluorine atom at position 6 could potentially participate in weaker intramolecular interactions, such as a F···H-O hydrogen bond. nih.gov However, studies on related fluorinated benzoic acids have shown that repulsive forces (e.g., O/O repulsion) can sometimes be the dominant factor in dictating the orientation of functional groups. nih.gov A thorough conformational analysis using computational methods would involve rotating the key dihedral angles (e.g., around the C-C bonds connected to the functional groups) to map the potential energy surface and identify the global minimum energy conformer, thus revealing the most stable three-dimensional structure as dictated by these subtle intramolecular forces.
Role in Advanced Organic Synthesis and Material Science Research
Utilization as a Key Building Block in Multi-Step Organic Synthesis
The strategic placement of reactive functional groups on the aromatic core of methyl 6-fluoro-2-formyl-3-hydroxybenzoate renders it an exceptionally useful building block in the synthesis of intricate organic molecules. The aldehyde and hydroxyl groups can participate in a variety of condensation and cyclization reactions, while the methyl ester provides a handle for further modifications. The fluorine substituent can influence the electronic properties and biological activity of the target molecules.
Precursor for Complex Natural Product Synthesis
While direct total syntheses of complex natural products originating from this compound are not extensively documented in readily available literature, its structural motifs are present in various biologically active natural products. The substituted benzoic acid core is a common feature in many secondary metabolites. Chemists can envision synthetic strategies where this compound serves as a key starting material. For instance, the formyl and hydroxyl groups can be elaborated to construct fused ring systems or complex side chains, which are characteristic of many alkaloids and polyketides. The fluorine atom can also be used to create fluorinated analogs of natural products, which may exhibit enhanced biological properties.
Intermediate for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. This compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, most notably quinolones.
Quinolone Synthesis: The discovery of nalidixic acid in 1962 paved the way for the development of a large class of synthetic antibiotics known as quinolones. researchgate.net A significant advancement in this field was the finding that a fluorine atom at the 6-position of the quinolone ring confers broad and potent antimicrobial activity. researchgate.net this compound is an ideal starting material for the synthesis of these important therapeutic agents.
The general synthetic approach involves the condensation of the formyl group with an appropriate amine, followed by an intramolecular cyclization and subsequent modifications to introduce diversity at other positions of the quinolone core. The presence of the hydroxyl and methyl ester groups on the starting material offers further opportunities for derivatization to fine-tune the pharmacological properties of the final compounds. For example, novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted-4-oxo-1, 4-dihydroquinolone-3-carboxylic acids have been synthesized as a new class of quinolones. researchgate.net
Below is a table summarizing some key quinolone structures and the potential role of fluorinated precursors in their synthesis:
| Quinolone Derivative | Key Structural Features | Potential Synthetic Precursor |
| Fluoroquinolones | Fluorine atom at the C-6 position | This compound |
| Ciprofloxacin | Cyclopropyl group at N-1 and a piperazine (B1678402) ring at C-7 | A derivative of a fluorinated benzoic acid |
| Norfloxacin | Ethyl group at N-1 and a piperazine ring at C-7 | A derivative of a fluorinated benzoic acid |
Design and Synthesis of Advanced Functional Materials Precursors
The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of precursors for advanced functional materials. The presence of multiple functional groups allows for its incorporation into polymeric structures, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs).
The fluorinated aromatic ring can enhance the thermal stability and electron-accepting properties of materials, which is beneficial for applications in organic electronics. The aldehyde and hydroxyl groups can be utilized for polymerization reactions or for coordination to metal centers in the formation of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Application as a Mechanistic Probe in Chemical Reaction Studies
While specific studies employing this compound as a mechanistic probe are not widely reported, its structure lends itself to such applications. The fluorine atom can serve as a sensitive NMR probe to monitor changes in the electronic environment of the aromatic ring during a chemical reaction. This can provide valuable insights into reaction intermediates and transition states.
Furthermore, the reactivity of the aldehyde and hydroxyl groups can be systematically studied to understand the influence of the fluorine substituent on reaction rates and pathways. For example, the kinetics of condensation reactions involving the formyl group can be compared to those of its non-fluorinated analog to quantify the electronic effect of the fluorine atom. Such studies are crucial for the rational design of new synthetic methodologies and for a deeper understanding of fundamental chemical principles.
Future Research Directions and Unexplored Avenues for Methyl 6 Fluoro 2 Formyl 3 Hydroxybenzoate
Development of Novel and More Efficient Synthetic Routes
The future synthesis of Methyl 6-fluoro-2-formyl-3-hydroxybenzoate will likely focus on improving efficiency, selectivity, and scalability. Current synthetic approaches for structurally similar compounds often involve multi-step sequences that can be cumbersome and low-yielding. Future research could explore convergent synthetic strategies, where key fragments of the molecule are prepared separately and then combined in the final steps.
Another promising avenue is the use of C-H activation techniques. Directing group-assisted ortho-formylation and hydroxylation of a fluorinated benzoic acid precursor could provide a more atom-economical and step-efficient route to the target molecule. The development of novel catalysts that can selectively functionalize the aromatic ring in the desired positions will be crucial for the success of this approach.
Flow chemistry represents a paradigm shift in chemical synthesis, offering advantages in terms of safety, reproducibility, and scalability. Developing a continuous-flow process for the synthesis of this compound could enable the on-demand production of this compound with precise control over reaction parameters.
| Potential Synthetic Strategy | Key Advantages | Research Focus |
| Convergent Synthesis | Increased overall yield, modularity | Design and synthesis of key building blocks |
| C-H Activation | Atom economy, step efficiency | Development of selective catalysts and directing groups |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in a continuous-flow reactor |
Exploration of Previously Uncharted Chemical Transformations
The unique combination of functional groups in this compound opens the door to a wide range of unexplored chemical transformations. The aldehyde and hydroxyl groups can participate in various cyclization reactions to form novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
The reactivity of the formyl group can be harnessed for various multicomponent reactions, such as the Passerini and Ugi reactions, to rapidly generate libraries of complex molecules with potential biological activity. Furthermore, the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions, leading to the synthesis of novel derivatives with unique electronic properties.
Investigating the derivatization of the hydroxyl and ester functionalities could also lead to new compounds with tailored properties. For example, etherification or esterification of the hydroxyl group and amidation of the ester could be explored to modify the compound's solubility, lipophilicity, and biological interactions.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling will be invaluable tools in guiding the future exploration of this compound's chemistry. Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic properties, as well as its reactivity towards various reagents.
These theoretical predictions can help in designing more efficient synthetic routes by identifying the most favorable reaction pathways and transition states. Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with biological targets or in different solvent environments.
Furthermore, in silico screening of virtual libraries based on the this compound scaffold can accelerate the discovery of new molecules with desired properties, such as high binding affinity to a specific protein or specific photophysical characteristics.
| Modeling Technique | Application in Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanism studies | Reaction energies, transition state geometries |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Stable conformers, interaction energies |
| Virtual Screening | Drug discovery, materials design | Identification of lead compounds with desired properties |
Sustainable and Environmentally Conscious Synthesis Approaches
Future research must prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound. This includes the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds.
The exploration of catalytic systems based on earth-abundant and non-toxic metals is another important aspect of green chemistry. Replacing precious metal catalysts with iron, copper, or manganese-based catalysts would significantly reduce the environmental impact and cost of the synthesis.
Integration into Emerging Areas of Chemical Research
The unique structural features of this compound make it an attractive candidate for integration into emerging areas of chemical research, such as organocatalysis and photoredox chemistry.
The phenolic hydroxyl group and the formyl group could potentially act as a bifunctional organocatalyst for various asymmetric transformations. The fluorine substituent could modulate the acidity and hydrogen-bonding capabilities of the hydroxyl group, influencing the catalyst's activity and selectivity.
In the realm of photoredox chemistry, the aromatic core of the molecule could be functionalized with photosensitive groups to create novel photocatalysts. Alternatively, the compound itself could serve as a substrate in photoredox-mediated reactions to access novel chemical space through radical-based transformations. The exploration of these cutting-edge fields will undoubtedly unlock new applications and further highlight the potential of this compound in modern chemical research.
Q & A
Q. How can researchers optimize the synthesis of Methyl 6-fluoro-2-formyl-3-hydroxybenzoate to improve yield and purity?
Methodological Answer:
- Stepwise Protection-Deprotection: Use protecting groups like methoxymethoxy (MOM) to stabilize reactive hydroxyl groups during synthesis, as seen in analogous fluorinated benzoic acid derivatives .
- Catalytic Systems: Optimize reaction conditions (e.g., temperature, solvent polarity) for formylation and esterification steps. For example, controlled Friedel-Crafts formylation with Lewis acids (e.g., AlCl₃) can enhance regioselectivity .
- Purification: Employ gradient column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity product. Reference standards (e.g., 3-Methylbenzaldehyde derivatives) can aid in HPLC validation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO to resolve hydroxyl and formyl proton signals. Compare with structurally similar compounds (e.g., Methyl 2-fluoro-6-methylbenzoate) for fluorine-induced deshielding effects .
- FT-IR: Identify key functional groups: broad O-H stretch (~3200 cm⁻¹), formyl C=O (~1680 cm⁻¹), and ester C-O (~1250 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns, referencing PubChem data for analogous boronic acids or triazine intermediates .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The fluorine atom at position 6 enhances electrophilicity at the formyl group (position 2), facilitating nucleophilic additions. Computational modeling (DFT) can predict charge distribution and reactive sites .
- Steric Hindrance: The methyl ester group at position 3 may limit accessibility for bulky reagents. Compare reactivity with non-methylated analogs (e.g., 6-fluoro-2-formyl-3-hydroxybenzoic acid) to isolate steric vs. electronic contributions .
- Case Study: Use Suzuki-Miyaura coupling with arylboronic acids (e.g., 6-Chloro-2-fluoro-3-methoxyphenylboronic acid) to test regioselectivity under varying Pd catalysts .
Q. How can contradictory data on the stability of this compound in different solvents be resolved?
Methodological Answer:
- Systematic Stability Studies:
- Solvent Screening: Test degradation kinetics in aprotic (e.g., DMF, THF) vs. protic solvents (e.g., MeOH, H₂O) at controlled temperatures (25–60°C) .
- Analytical Monitoring: Use UV-Vis spectroscopy to track formyl group oxidation or ester hydrolysis. Compare with reference compounds (e.g., Methyl 3,5-difluoro-4-formylbenzoate) .
- Controlled Atmosphere: Conduct experiments under inert nitrogen to rule out oxidative degradation, as demonstrated in triazine-based syntheses .
Q. What strategies can address low yields in regioselective modifications of the benzaldehyde moiety?
Methodological Answer:
- Directed Ortho-Metalation: Use lithium amide bases (e.g., LDA) to deprotonate the hydroxyl group, directing formylation to position 2. Validate via X-ray crystallography of intermediates, as shown for bent-core liquid crystals .
- Microwave-Assisted Synthesis: Reduce reaction times and improve selectivity by optimizing microwave power and solvent dielectric properties .
Biological and Interdisciplinary Research
Q. How can researchers assess the biological activity of this compound against microbial targets?
Methodological Answer:
- In Silico Screening: Perform molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) using fluorinated benzoate scaffolds as templates .
- In Vitro Assays: Test minimum inhibitory concentration (MIC) against Gram-positive/negative strains. Include controls like triflusulfuron methyl ester derivatives to benchmark activity .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Cross-reference with fluorinated pharmaceuticals (e.g., metsulfuron methyl ester) .
- Molecular Dynamics (MD): Simulate solubility in physiological buffers, accounting for hydrogen bonding between the hydroxyl group and water .
Data Analysis and Reproducibility
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
- Interlaboratory Validation: Share samples with collaborators for independent DSC (differential scanning calorimetry) and NMR analysis. Reference PubChem’s standardized data for bromo/cyano analogs .
- Crystallographic Verification: Obtain single-crystal X-ray structures to confirm molecular geometry, as done for 6-Allyl-8-methoxy-3-phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
